Cas no 635680-16-9 ((S)-2-Amino-8-oxodecanoic Acid Methyl Ester)
(S)-2-Amino-8-oxodecanoic Acid Methyl Ester Chemical and Physical Properties
Names and Identifiers
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- (S)-2-AMINO-8-OXO-DECANOIC ACID, METHYL ESTER
- (S)-2-Amino-8-oxodecanoic Acid Methyl Ester
- methyl (2S)-2-amino-8-oxodecanoate
- Aoda Methyl Ester
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- Inchi: 1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3
- InChI Key: FHUSGPXSOOHYNA-UHFFFAOYSA-N
- SMILES: CCC(CCCCCC(C(OC)=O)N)=O
Computed Properties
- Exact Mass: 215.15200
Experimental Properties
- PSA: 69.39000
- LogP: 2.11660
(S)-2-Amino-8-oxodecanoic Acid Methyl Ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A618575-25mg |
(S)-2-Amino-8-oxodecanoic Acid Methyl Ester |
635680-16-9 | 25mg |
$ 196.00 | 2023-04-19 | ||
| TRC | A618575-250mg |
(S)-2-Amino-8-oxodecanoic Acid Methyl Ester |
635680-16-9 | 250mg |
$ 1533.00 | 2023-04-19 |
(S)-2-Amino-8-oxodecanoic Acid Methyl Ester Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (S)-2-Amino-8-oxodecanoic Acid Methyl Ester
Recent Advances in the Study of (S)-2-Amino-8-oxodecanoic Acid Methyl Ester (CAS: 635680-16-9)
The compound (S)-2-Amino-8-oxodecanoic Acid Methyl Ester (CAS: 635680-16-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral amino acid derivative is particularly notable for its role as a building block in the synthesis of bioactive peptides and small molecule inhibitors. Recent studies have explored its utility in targeting specific enzymatic pathways, making it a promising candidate for therapeutic interventions.
One of the key areas of research involving (S)-2-Amino-8-oxodecanoic Acid Methyl Ester is its incorporation into peptide-based inhibitors of proteases and other enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit high selectivity for cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases. The study highlighted the compound's ability to form stable covalent adducts with the active site thiol group of these enzymes, thereby inhibiting their activity.
Another significant development is the use of (S)-2-Amino-8-oxodecanoic Acid Methyl Ester in the synthesis of macrocyclic peptides. Researchers have leveraged its unique structural features to design constrained peptides with enhanced binding affinity and metabolic stability. A recent paper in ACS Chemical Biology reported the successful application of this compound in the development of a macrocyclic inhibitor targeting protein-protein interactions involved in neurodegenerative diseases. The study underscored the compound's versatility as a scaffold for designing peptidomimetics.
In addition to its applications in peptide chemistry, (S)-2-Amino-8-oxodecanoic Acid Methyl Ester has also been investigated for its potential as a prodrug. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its use in the targeted delivery of anticancer agents. The researchers designed a prodrug system where the compound served as a carrier for a cytotoxic payload, enabling selective release in tumor tissues. This approach demonstrated reduced systemic toxicity and improved efficacy in preclinical models.
Despite these promising findings, challenges remain in the large-scale synthesis and optimization of (S)-2-Amino-8-oxodecanoic Acid Methyl Ester derivatives. Recent efforts have focused on developing more efficient synthetic routes and improving the compound's pharmacokinetic properties. A collaborative study between academic and industrial researchers, published in Organic Process Research & Development, outlined a scalable synthesis protocol that addresses some of these limitations.
In conclusion, (S)-2-Amino-8-oxodecanoic Acid Methyl Ester (CAS: 635680-16-9) represents a valuable tool in chemical biology and drug discovery. Its applications span from protease inhibition to prodrug development, highlighting its versatility. Future research is expected to further elucidate its mechanistic insights and expand its therapeutic potential.
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